molecular formula C3H3BrClF3 B1522084 2-Bromo-3-chloro-1,1,1-trifluoropropane CAS No. 683-92-1

2-Bromo-3-chloro-1,1,1-trifluoropropane

Cat. No.: B1522084
CAS No.: 683-92-1
M. Wt: 211.41 g/mol
InChI Key: UBARSPZYKDIADS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃BrClF₃ and a molecular weight of 211.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-3-chloro-1,1,1-trifluoropropane are not well-studied. It is known to be a halogenated hydrocarbon Halogenated hydrocarbons are often used in organic synthesis due to their reactivity

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that halogenated hydrocarbons can have various effects on cells, depending on their specific chemical structure and the type of cells they interact with .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a halogenated hydrocarbon, it may interact with various biomolecules in the cell, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that halogenated hydrocarbons can have varying effects over time, depending on factors such as their stability, degradation, and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. It is known that the effects of halogenated hydrocarbons can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. As a halogenated hydrocarbon, it may be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that halogenated hydrocarbons can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that halogenated hydrocarbons can be directed to specific compartments or organelles based on various factors, potentially affecting their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chloro-1,1,1-trifluoropropane can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropane with bromine and chlorine under controlled conditions. The reaction typically takes place in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-1,1,1-trifluoropropane is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .

Properties

IUPAC Name

2-bromo-3-chloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClF3/c4-2(1-5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBARSPZYKDIADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660149
Record name 2-Bromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-92-1
Record name 2-Bromo-3-chloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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